molecular formula C23H25N3O3 B2429749 2-[4-(3,5-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 891866-91-4

2-[4-(3,5-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2429749
CAS No.: 891866-91-4
M. Wt: 391.471
InChI Key: ADAWBWXRDUOHNT-UHFFFAOYSA-N
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Description

2-[4-(3,5-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
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Scientific Research Applications

Chloroacetamide Herbicides

Chloroacetamide compounds, such as alachlor and metazachlor, are used as selective pre-emergent or early post-emergent herbicides. They control annual grasses and many broad-leaved weeds in crops like cotton, brassicas, maize, and soybeans. The mode of action typically involves the inhibition of fatty acid synthesis in target plants (Weisshaar & Böger, 1989).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been utilized to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes show significant antioxidant activity, suggesting potential for therapeutic applications. The structures of these complexes, characterized by X-ray crystallography, exhibit diverse supramolecular architectures (Chkirate et al., 2019).

Anticancer Drug Development

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlight its potential as an anticancer drug. The compound's structure and in silico studies targeting the VEGFr receptor suggest its utility in cancer therapy (Sharma et al., 2018).

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, synthesized through chemoselective acetylation, serves as an intermediate in the synthesis of antimalarial drugs. This process, facilitated by immobilized lipase, highlights the significance of selective acetylation in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Properties

IUPAC Name

2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-5-18-8-6-7-17(4)21(18)24-20(27)14-25-9-10-26(23(29)22(25)28)19-12-15(2)11-16(3)13-19/h6-13H,5,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAWBWXRDUOHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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